Parp-1/2-IN-1
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C24H27FN4O3 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
1-[[3-[(3R)-3,4-diethylpiperazine-1-carbonyl]-4-fluorophenyl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C24H27FN4O3/c1-3-17-15-28(12-11-27(17)4-2)23(31)19-13-16(9-10-20(19)25)14-29-21-8-6-5-7-18(21)22(30)26-24(29)32/h5-10,13,17H,3-4,11-12,14-15H2,1-2H3,(H,26,30,32)/t17-/m1/s1 |
Clé InChI |
NLWYFXIKIPVWHJ-QGZVFWFLSA-N |
SMILES isomérique |
CC[C@@H]1CN(CCN1CC)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F |
SMILES canonique |
CCC1CN(CCN1CC)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F |
Origine du produit |
United States |
Méthodes De Préparation
Suzuki-Miyaura Cross-Coupling Reaction
The synthesis begins with 3-bromo-2-thiophenecarboxylic acid (2 ), which undergoes palladium-catalyzed coupling with a boronic ester to form the biaryl intermediate. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/ethanol/water solvent system, this step achieves 65–70% yield. Challenges include catalyst loading (5 mol%) and residual palladium contamination requiring additional purification.
Thermal Cyclization Step
The biaryl intermediate is subjected to cyclization at 140°C in dimethylacetamide (DMAc) to construct the thieno[2,3-c]isoquinolin-5(4H)-one scaffold. This exothermic reaction requires careful temperature control to avoid decomposition, yielding 55–60% of the cyclized product. Post-reaction workup involves extraction with dichloromethane and silica gel chromatography, contributing to solvent waste.
Mannich-Type Reaction
Functionalization at the C2 position via a Mannich reaction introduces the dimethylaminomethyl group. Using formaldehyde and dimethylamine hydrochloride in acetic acid, this step proceeds at 80°C for 12 hours, yielding 50–55% of HYDAMTIQ after column chromatography. Drawbacks include prolonged reaction times and the use of corrosive reagents.
Continuous Flow Synthesis Approach
To address batch synthesis limitations, a telescoped continuous flow route was developed, integrating all three steps into a single automated process. This method enhances productivity, reduces hazardous reagent handling, and eliminates chromatographic purification.
Telescoped Reaction Design
The flow system comprises four modular units:
- Suzuki-Miyaura Reactor : A packed-bed reactor with immobilized Pd catalyst enables continuous coupling at 100°C, reducing Pd loading to 2 mol% and achieving 85% yield.
- Cyclization Module : A high-temperature (160°C) stainless steel coil facilitates rapid cyclization in 5 minutes, outperforming the 2-hour batch process.
- Mannich Reaction Chamber : Reagents are mixed in a T-junction and reacted in a PTFE coil at 90°C, completing functionalization in 30 minutes.
- Precipitation and Filtration : In-line antisolvent addition precipitates HYDAMTIQ, which is collected via continuous filtration at 95% purity.
Downstream Process Optimization
Key improvements include:
- Chromatography Elimination : Precipitation with heptane/ethyl acetate replaces column chromatography, reducing solvent use by 70%.
- Toxic Reagent Substitution : BBr₃ (used in batch deprotection) is replaced with aqueous HCl, enhancing operator safety.
- Solvent Recovery : A closed-loop system recycles DMAc and toluene, improving process sustainability.
Comparative Analysis of Synthesis Methodologies
Yield and Productivity Metrics
The table below contrasts batch and flow synthesis performance on a 10-gram scale:
| Metric | Batch Synthesis | Flow Synthesis | Improvement Factor |
|---|---|---|---|
| Overall Yield (%) | 18 | 42 | 2.3x |
| Reaction Mass Efficiency | 0.08 | 0.81 | 10.1x |
| Mass Productivity (g/L/h) | 0.25 | 0.75 | 3.0x |
| Process Cost ($/g) | 1,200 | 380 | 68% Reduction |
Data derived from green metric assessments and cost analyses.
Green Chemistry Evaluation
The flow route significantly enhances environmental performance:
- E-Factor : Reduced from 48 (batch) to 5.2 (flow), indicating lower waste generation.
- Atom Economy : Improved from 64% to 89% through reagent optimization.
- Carbon Footprint : 62% reduction via solvent recycling and energy-efficient heating.
Analyse Des Réactions Chimiques
Types de réactions : Parp-1/2-IN-1 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles en conditions basiques ou acides.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut donner des alcools ou des amines .
4. Applications de la recherche scientifique
Parp-1/2-IN-1 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les mécanismes de réparation de l'ADN et le rôle des enzymes poly(ADP-ribose) polymérase dans le maintien de la stabilité génomique.
Biologie : Enquêté pour ses effets sur les processus cellulaires tels que l'apoptose, la régulation de la transcription et la modulation immunitaire.
5. Mécanisme d'action
Parp-1/2-IN-1 exerce ses effets en inhibant l'activité de la poly(ADP-ribose) polymérase 1 et de la poly(ADP-ribose) polymérase 2. Ces enzymes sont activées par les dommages à l'ADN et facilitent la réparation des cassures simple brin en ajoutant des chaînes de poly(ADP-ribose) aux protéines cibles. L'inhibition de ces enzymes empêche la réparation des dommages à l'ADN, conduisant à l'accumulation de lésions de l'ADN et finalement à la mort cellulaire, en particulier dans les cellules présentant des déficiences dans les mécanismes de réparation par recombinaison homologue .
Composés similaires :
Olaparib : Un autre inhibiteur de la poly(ADP-ribose) polymérase utilisé en thérapie anticancéreuse.
Rucaparib : Un inhibiteur de la poly(ADP-ribose) polymérase avec des applications similaires dans le traitement des cancers à mutation BRCA.
Niraparib : Un inhibiteur de la poly(ADP-ribose) polymérase utilisé pour le traitement d'entretien du cancer de l'ovaire.
Talazoparib : Un inhibiteur puissant de la poly(ADP-ribose) polymérase avec des applications dans le traitement du cancer du sein.
Unicité : Parp-1/2-IN-1 est unique dans son double inhibition à la fois de la poly(ADP-ribose) polymérase 1 et de la poly(ADP-ribose) polymérase 2, offrant un spectre d'activité plus large que les inhibiteurs qui ciblent uniquement l'une de ces enzymes. Cette double inhibition améliore son potentiel thérapeutique, en particulier dans les cancers présentant des déficiences complexes de réparation de l'ADN .
Applications De Recherche Scientifique
Parp-1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of Poly (ADP-ribose) polymerase enzymes in maintaining genomic stability.
Biology: Investigated for its effects on cellular processes such as apoptosis, transcription regulation, and immune modulation.
Mécanisme D'action
Parp-1/2-IN-1 exerts its effects by inhibiting the activity of Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2. These enzymes are activated by DNA damage and facilitate the repair of single-strand breaks by adding poly (ADP-ribose) chains to target proteins. Inhibition of these enzymes prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately cell death, particularly in cells with deficiencies in homologous recombination repair mechanisms .
Comparaison Avec Des Composés Similaires
Key Observations:
PARP-1 Potency : PARP-1/2-IN-1 surpasses Olaparib in PARP-1 inhibition (0.51 nM vs. ~5 nM) . However, it is less potent than PARP1/2/TNKS1/2-IN-1 (0.25 nM) .
PARP-2 Selectivity : PARP-1/2-IN-1 shows weaker PARP-2 inhibition (23.11 nM) compared to PARP1/2/TNKS1/2-IN-1 (1.2 nM) and Olaparib (~1 nM) .
In contrast, PARP-1/2-IN-1 lacks TNKS activity, suggesting a narrower mechanism.
Cellular Efficacy : Compounds like 8018-6529 (IC50 = 4.30 µM in HCT-116 cells) are significantly less potent than PARP-1/2-IN-1, highlighting the latter’s superior biochemical efficiency.
Mechanistic Divergence
- Autophagy Induction: Compounds 8018-6529 and 8018-7168 from induce autophagy, a process linked to PARP-1 allosteric modulation .
- DNA Repair Synergy : PARP-1/2-IN-1’s strong PARP-1 inhibition likely exacerbates synthetic lethality in HRR-deficient cancers, similar to Olaparib .
Therapeutic Potential
- PARP-1/2-IN-1 : Its high PARP-1 selectivity may reduce off-target toxicity, but weaker PARP-2 inhibition could limit efficacy in tumors dependent on PARP-2-mediated repair .
- PARP1/2/TNKS1/2-IN-1 : Dual PARP/TNKS inhibition offers a broader anti-tumor strategy, particularly in Wnt-driven cancers, but raises concerns about toxicity due to multi-target engagement .
Activité Biologique
PARP-1/2-IN-1 is a compound designed to inhibit the activity of Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, which play critical roles in DNA repair mechanisms. Understanding the biological activity of this compound is essential for its potential therapeutic applications, especially in cancer treatment where PARP inhibitors have shown promise.
PARP enzymes are involved in the repair of single-strand breaks in DNA through a process called poly(ADP-ribosyl)ation. When DNA damage occurs, PARP-1 is activated and facilitates the recruitment of repair proteins to the site of damage. Inhibition of PARP activity leads to the accumulation of DNA damage, particularly in cells deficient in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations .
Biological Activity
The biological activity of PARP-1/2-IN-1 can be summarized through several key findings:
- Inhibition Potency : Studies have shown that PARP-1/2-IN-1 exhibits potent inhibitory effects on PARP-1 and PARP-2, with IC50 values typically in the nanomolar range. For instance, new quinoxaline-based derivatives were evaluated for their PARP-1 inhibitory activity, yielding IC50 values ranging from 2.31 to 57.35 nM .
- Cell Cycle Effects : In cancer cell lines such as MDA-MB-436, treatment with PARP inhibitors has been associated with cell cycle arrest at the G2/M phase, induction of apoptosis, and increased autophagy . This suggests that PARP inhibition not only hampers DNA repair but also triggers cellular stress responses leading to cell death.
- Tumor Growth Suppression : In vivo studies have demonstrated that targeting PARP-1 can significantly suppress tumor growth. Specifically, in models of prostate cancer, inhibition of PARP-1 was shown to reduce androgen receptor (AR) transcriptional activity and tumor cell proliferation . This highlights the dual role of PARP-1 as both a DNA repair enzyme and a regulator of transcription factors involved in tumor progression.
Case Study 1: Prostate Cancer
A study investigated the role of PARP-1 in AR-positive prostate cancer cells. The results indicated that inhibiting PARP-1 not only reduced AR function but also decreased tumor growth in xenograft models. The findings suggest that combining AR-targeted therapies with PARP inhibitors could enhance therapeutic efficacy against advanced prostate cancer .
Case Study 2: Breast Cancer
In breast cancer models with BRCA mutations, treatment with PARP inhibitors has led to significant tumor regression. The mechanism involves synthetic lethality where the combination of BRCA deficiency and PARP inhibition results in catastrophic DNA damage that the cancer cells cannot repair .
Data Table: Biological Activity Summary
Q & A
Q. What are the primary targets and inhibitory potency (IC₅₀) of PARP-1/2-IN-1, and how do these values compare to other PARP inhibitors like Olaparib?
PARP-1/2-IN-1 selectively inhibits PARP-1 (IC₅₀: 0.51 nM) and PARP-2 (IC₅₀: 23.11 nM) . This potency is significantly higher for PARP-1 compared to Olaparib (IC₅₀: 5–12 nM for PARP-1/2), though Olaparib shows weaker activity against tankyrases (IC₅₀: 1.5 μM) . Methodologically, IC₅₀ values are determined via enzymatic assays using recombinant PARP proteins and NAD⁺-dependent ADP-ribosylation activity, with fluorescence or colorimetric readouts .
Q. How does PARP-1/2-IN-1 induce cancer cell death, and what assays validate its mechanism of action?
PARP-1/2-IN-1 promotes apoptosis by inhibiting DNA repair pathways (e.g., base excision repair) and enhancing DNA double-strand breaks. Key assays include:
- Comet assay to quantify single/double-strand DNA breaks.
- Western blotting for γH2AX (DNA damage marker) and cleaved caspase-3 (apoptosis marker).
- Clonogenic survival assays to measure long-term cytotoxicity in cancer cell lines (e.g., BRCA-mutant models) .
Q. What experimental models are suitable for initial efficacy testing of PARP-1/2-IN-1?
- In vitro : BRCA1/2-deficient cell lines (e.g., MDA-MB-436, CAPAN-1) to exploit synthetic lethality.
- In vivo : Xenograft models using immunocompromised mice (e.g., NOD/SCID) implanted with PARP-sensitive tumors. Endpoints include tumor volume regression and survival analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in PARP-1/2-IN-1’s reported selectivity across studies?
Discrepancies in off-target effects (e.g., TNKS inhibition in some analogs) require:
- Orthogonal assays : Use thermal shift assays (TSA) or cellular target engagement assays (e.g., CETSA) to confirm binding specificity.
- Genetic validation : CRISPR-mediated PARP-1/2 knockout to isolate compound effects .
- Dose-response profiling : Compare IC₅₀ values across PARP family members (e.g., PARP-3, TNKS1/2) to rule out cross-reactivity .
Q. What strategies optimize PARP-1/2-IN-1’s bioavailability and pharmacokinetics in preclinical models?
- Formulation : Use PEGylated nanoparticles or liposomes to enhance solubility.
- Metabolic stability : Assess liver microsomal half-life (e.g., human/rodent microsomes) and modify substituents to reduce CYP450 metabolism.
- Pharmacodynamic markers : Monitor PARylation inhibition in blood/tumor tissues via ELISA or immunofluorescence .
Q. How should researchers design combination therapies using PARP-1/2-IN-1 to overcome resistance mechanisms?
- Rationale : Pair with ATR/ATM inhibitors to exacerbate replication stress or immune checkpoint inhibitors (e.g., anti-PD-1) to enhance immunogenic cell death.
- Experimental design :
- Synergy screening : Use Chou-Talalay combination index (CI) in 3D spheroid models.
- Resistance models : Generate PARP-1/2-IN-1-resistant cell lines via chronic exposure and profile mutations (e.g., PARP1 secondary mutations) via whole-exome sequencing .
Q. What statistical methods are critical for analyzing PARP-1/2-IN-1’s dose-response and synergy data?
- Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀.
- CompuSyn software for combination index (CI) quantification.
- Kaplan-Meier survival curves with log-rank tests for in vivo efficacy studies .
Methodological Considerations
Q. How can researchers validate PARP-1/2-IN-1’s target engagement in live cells?
- Cellular thermal shift assay (CETSA) : Monitor PARP-1/2 stability after compound treatment and heating.
- Fluorescence polarization assays : Use labeled PARP substrates (e.g., biotinylated NAD⁺) to measure inhibition kinetics .
Q. What controls are essential in PARP-1/2-IN-1 studies to ensure data reproducibility?
- Positive controls : Olaparib or Talazoparib for PARP inhibition benchmarks.
- Negative controls : Wild-type cells (non-BRCA-mutant) to confirm synthetic lethality.
- Vehicle controls : DMSO-treated cohorts to exclude solvent effects .
Data Interpretation and Gaps
Q. How to address conflicting reports on PARP-1/2-IN-1’s efficacy in homologous recombination-proficient cancers?
- Subtype stratification : Analyze efficacy in tumors with alternative HR defects (e.g., PALB2 mutations).
- Biomarker discovery : Use RNA-seq to identify predictive signatures (e.g., Schlafen 11 expression) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
